N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a furan ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidine rings, followed by the introduction of the furan ring and the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbonyl groups in the pyrazole and pyrimidine rings could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of multiple polar groups might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Applications
One primary focus of research on pyrazolopyrimidine derivatives has been their potential as anticancer agents. A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, demonstrating their cytotoxic effects against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines, showcasing the promise of such compounds in cancer therapy (Rahmouni et al., 2016).
Anti-5-lipoxygenase Agents
The same study by Rahmouni et al. also highlighted the anti-5-lipoxygenase activity of these compounds, suggesting a potential role in treating conditions mediated by 5-lipoxygenase, such as asthma or other inflammatory diseases (Rahmouni et al., 2016).
Antiprotozoal Activity
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to pyrazolopyrimidines, has shown significant antiprotozoal activity, hinting at the potential use of pyrazolopyrimidine derivatives in treating protozoal infections. Ismail et al. (2004) found that these compounds exhibited excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Antiviral Activity
Investigations into heterocyclic compounds based on pyrazolopyrimidine frameworks have revealed promising antiviral properties. A study conducted by Flefel et al. (2012) on the activity of these compounds against the avian influenza virus (H5N1) demonstrated significant antiviral potential, suggesting a possible avenue for developing new antiviral drugs (Flefel et al., 2012).
Fungicidal Properties and Synthesis Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, implies potential applications in agriculture. These compounds, which are structural analogues of systemic fungicides like carboxin, show significant fungicidal activity, indicating their utility in controlling fungal infections in crops (Huppatz, 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O3/c1-12-10-16(22-19(29)15-8-5-9-30-15)27(25-12)20-23-17-14(18(28)24-20)11-21-26(17)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,29)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFNUJPUKCFKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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